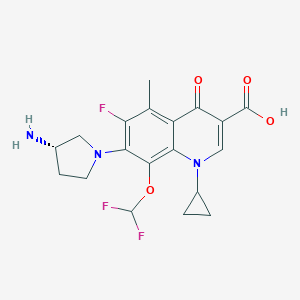

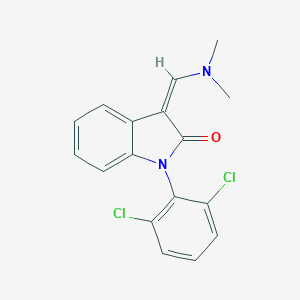

![molecular formula C28H28N2O5 B221663 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as DHβE, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent for various medical conditions. DHβE belongs to the class of compounds known as diazepines, which are characterized by a seven-membered ring containing two nitrogen atoms.

Mécanisme D'action

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE acts as a selective antagonist of α4β2 nicotinic acetylcholine receptors, which are widely distributed throughout the brain and are involved in a variety of physiological processes, including learning and memory, attention, and reward. 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE binds to the receptor with high affinity and blocks the activity of the receptor, thereby reducing the release of dopamine and other neurotransmitters that are involved in the rewarding effects of nicotine and other drugs of abuse.

Biochemical and Physiological Effects

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to have a number of biochemical and physiological effects, including the reduction of nicotine self-administration in animals, the reduction of withdrawal symptoms in nicotine-dependent animals, the reduction of pain sensitivity in animals, and the protection of dopaminergic neurons in animal models of Parkinson's disease. These effects are thought to be mediated by the selective blockade of α4β2 nicotinic acetylcholine receptors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE for lab experiments is its selectivity for α4β2 nicotinic acetylcholine receptors, which allows for the specific manipulation of this receptor subtype without affecting other receptor subtypes. This selectivity also reduces the potential for off-target effects and unwanted side effects. However, one of the limitations of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE is its relatively short half-life, which requires frequent dosing in animal experiments.

Orientations Futures

Future research on 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE is likely to focus on its potential as a therapeutic agent for various medical conditions, including addiction, pain, and Parkinson's disease. This research may involve the development of more potent and selective analogs of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE, the optimization of dosing regimens, and the evaluation of safety and efficacy in clinical trials. Additionally, research may focus on the role of α4β2 nicotinic acetylcholine receptors in other physiological processes, such as inflammation and immune function, and the potential for 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE and other nicotinic acetylcholine receptor antagonists to modulate these processes.

Méthodes De Synthèse

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE can be synthesized using a variety of methods, including the reduction of the corresponding nitro compound, the condensation of 3,4-dimethoxyphenylacetonitrile with 4-methoxyphenylhydrazine, and the cyclization of the resulting intermediate. One of the most commonly used methods involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of a reducing agent such as sodium borohydride.

Applications De Recherche Scientifique

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been extensively studied for its potential as a therapeutic agent for various medical conditions, including addiction, pain, and Parkinson's disease. In addiction research, 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to selectively block the activity of nicotinic acetylcholine receptors, which are involved in the rewarding effects of nicotine and other drugs of abuse. In pain research, 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to reduce the sensitivity of nociceptive neurons, which are involved in the perception of pain. In Parkinson's disease research, 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to protect dopaminergic neurons, which are involved in the regulation of movement.

Propriétés

Nom du produit |

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |

|---|---|

Formule moléculaire |

C28H28N2O5 |

Poids moléculaire |

472.5 g/mol |

Nom IUPAC |

6-(4-hydroxy-3,5-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C28H28N2O5/c1-33-19-10-8-16(9-11-19)17-12-22-26(23(31)13-17)27(30-21-7-5-4-6-20(21)29-22)18-14-24(34-2)28(32)25(15-18)35-3/h4-11,14-15,17,27,29-30,32H,12-13H2,1-3H3 |

Clé InChI |

OJMWFVLFGLBCOF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2 |

SMILES canonique |

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)

![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)